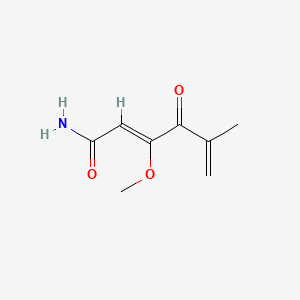
(2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicillamine is a trifunctional organic compound, consisting of a thiol, an amine, and a carboxylic acid. It is an amino acid structurally similar to cysteine, but with geminal dimethyl substituents α to the thiol. Penicillamine is primarily used as a chelating agent for the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis .
Métodos De Preparación
Penicillamine can be synthesized through the degradation of penicillin. The process involves several steps:
Alkaline Hydrolysis: Penicillin is hydrolyzed to penicilloic acid.
Decarboxylation: Penicilloic acid is decarboxylated to penilloic acid.
Mercuric Salt Treatment: Penilloic acid is treated with a mercuric salt to yield a penicillamine-mercuric salt complex.
Hydrogen Sulfide Treatment: The complex is then treated with hydrogen sulfide to produce penicillamine.
Análisis De Reacciones Químicas
Penicillamine undergoes various chemical reactions, including:
Oxidation: Penicillamine can be oxidized to form penicillamine disulfide.
Reduction: It can be reduced back to its thiol form.
Chelation: Penicillamine forms stable complexes with heavy metals such as copper, mercury, and lead.
Sulfhydryl-Disulfide Interchange: This reaction is significant in its role as a chelating agent.
Aplicaciones Científicas De Investigación
Penicillamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a chelating agent.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Primarily used to treat Wilson’s disease by promoting the excretion of excess copper.
Industry: Utilized in the development of sensors and other analytical tools.
Mecanismo De Acción
Penicillamine works by binding to heavy metals and forming stable, soluble complexes that are excreted in the urine. In the treatment of Wilson’s disease, it binds to excess copper, allowing it to be eliminated from the body. In cystinuria, it binds to cystine, preventing the formation of kidney stones . Penicillamine also inhibits macrophages, decreases interleukin-1, and reduces the number of T-lymphocytes, which is beneficial in treating rheumatoid arthritis .
Comparación Con Compuestos Similares
Penicillamine is similar to other chelating agents such as:
Dimercaprol (British Anti-Lewisite): Used for arsenic, mercury, and lead poisoning.
Ethylenediaminetetraacetic acid (EDTA): Used for lead and other heavy metal poisoning.
Trientine: Another chelating agent used for Wilson’s disease.
Penicillamine is unique due to its trifunctional nature and its ability to form stable complexes with a wide range of heavy metals. Unlike L-penicillamine, which is toxic, D-penicillamine is safe for clinical use .
Propiedades
Número CAS |
34138-28-8 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienamide |
InChI |
InChI=1S/C8H11NO3/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H2,9,10)/b6-4- |
Clave InChI |
QCTVONONPBVXMQ-XQRVVYSFSA-N |
SMILES |
CC(=C)C(=O)C(=CC(=O)N)OC |
SMILES isomérico |
CC(=C)C(=O)/C(=C/C(=O)N)/OC |
SMILES canónico |
CC(=C)C(=O)C(=CC(=O)N)OC |
Sinónimos |
penicillamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)
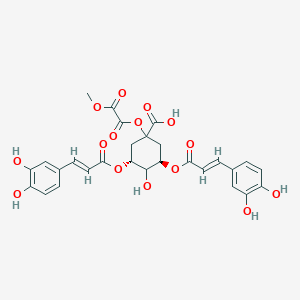
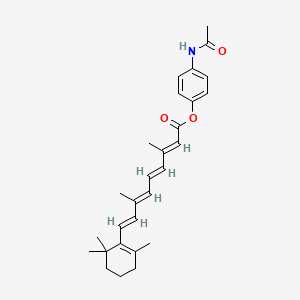
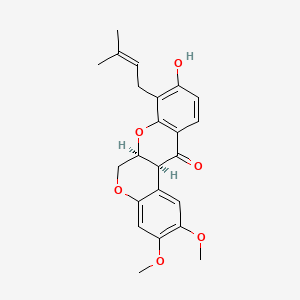
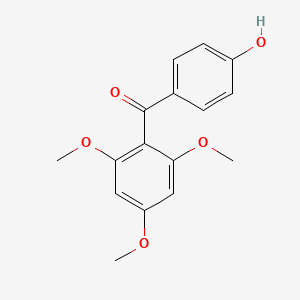
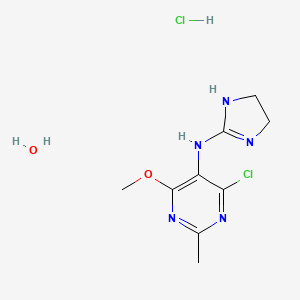
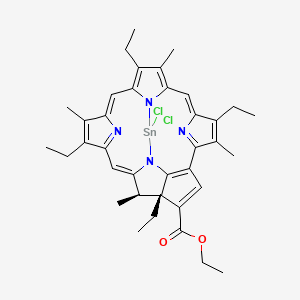
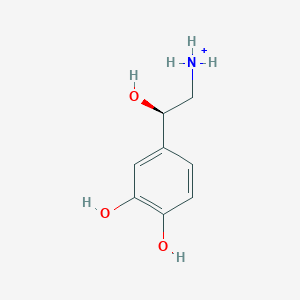
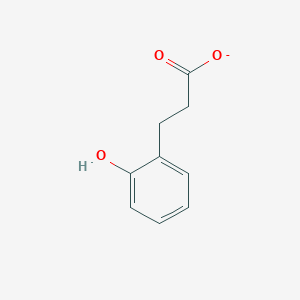
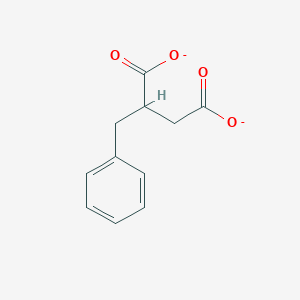
![7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,4-(3-furanyl)-4,4a,5,6,6a,7,8,9,10,11,12,12a-dodecahydro-4a,7,9,9-tetramethyl-2,10,13-trioxo-,methyl ester, (4R,4aR,7S,8S,11S)-](/img/structure/B1233350.png)
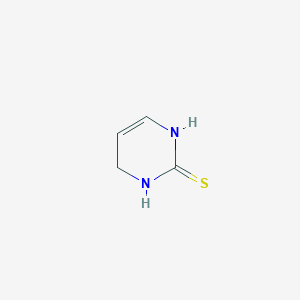
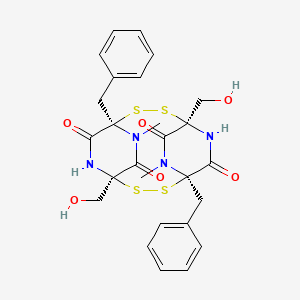
![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)
